

# Application Note: Quantification of Osimertinib in Human Plasma by LC-MS/MS

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## Compound of Interest

Compound Name: *Dosimertinib*

Cat. No.: *B10856489*

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## Introduction

Osimertinib (AZD9291) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.<sup>[1][2]</sup> Therapeutic drug monitoring (TDM) of osimertinib is crucial to ensure optimal drug exposure, maximizing efficacy while minimizing toxicity.<sup>[1][2]</sup> This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of osimertinib in human plasma. The method is suitable for pharmacokinetic studies and routine clinical TDM.

## Principle

This method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM).

## Experimental Protocols

### 1. Materials and Reagents

- Osimertinib reference standard (purity  $\geq$  99.5%)
- Internal Standard (IS), e.g., Propranolol, Pazopanib, or Osimertinib-d3

- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Ultrapure water
- Human plasma (K2EDTA)

## 2. Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve osimertinib and the internal standard in methanol or dimethyl sulfoxide (DMSO) to prepare individual stock solutions of 1 mg/mL.
- Working Solutions: Prepare serial dilutions of the osimertinib stock solution with a mixture of acetonitrile and water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples.<sup>[3]</sup>
- Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of, for example, 100 ng/mL.

## 3. Sample Preparation

The protein precipitation method is a simple and efficient technique for extracting osimertinib from plasma.<sup>[4][5]</sup>

- Allow plasma samples to thaw at room temperature.
- To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
- Add 300 µL of cold acetonitrile to precipitate plasma proteins.<sup>[6]</sup>
- Vortex the mixture for 1 minute.

- Centrifuge at 12,000-14,000 rpm for 10 minutes at 4°C.[5][6]
- Transfer the supernatant to a clean tube or a 96-well plate.
- Inject an aliquot (e.g., 5-20 µL) into the LC-MS/MS system.[4][5]

#### 4. LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. Optimization may be required depending on the specific instrumentation used.

##### Liquid Chromatography (LC) System:

Parameter	Condition
Column	C18 column (e.g., Agilent Zorbax SB-C18, 150 mm x 4.6 mm, 5 µm or similar)[4]
Mobile Phase A	0.1% Formic acid in water or 10 mM Ammonium formate with 0.1% formic acid[5]
Mobile Phase B	Acetonitrile with 0.1% formic acid[2][6]
Flow Rate	0.2 - 0.5 mL/min[5][6]
Column Temperature	40°C[4][5]
Injection Volume	5 - 20 µL[4][5]
Gradient Elution	A typical gradient starts with a low percentage of mobile phase B, which is then ramped up to elute the analyte and IS, followed by re-equilibration.

##### Mass Spectrometry (MS) System:

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive <sup>[4]</sup>
Scan Type	Multiple Reaction Monitoring (MRM)
Source Temperature	500°C <sup>[5]</sup>
Ion Spray Voltage	4500 V <sup>[5]</sup>
MRM Transitions	See Table 1

Table 1: Exemplary MRM Transitions

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Osimertinib	500.3	72.1
Osimertinib Metabolite (AZ5104)	486.3	72.1
Osimertinib Metabolite (AZ7550)	484.3	412.2
Propranolol (IS)	260.2	116.1
Pazopanib (IS)	438.2	357.1
Osimertinib-d3 (IS)	503.3	72.1

Note: The specific precursor and product ions should be optimized for the instrument in use.

## Method Validation Summary

The described method has been validated according to regulatory guidelines (e.g., FDA and EMA).<sup>[5]</sup> A summary of the typical validation parameters is presented below.

Table 2: Linearity and Lower Limit of Quantification (LLOQ)

Analyte	Linear Range (ng/mL)	Correlation Coefficient (r <sup>2</sup> )	LLOQ (ng/mL)
Osimertinib	1 - 500	> 0.99	1

The linear range can vary depending on the specific method and instrumentation. Some methods report ranges from 1.25 to 300 ng/mL or 5 to 500 ng/mL.[4][6]

Table 3: Precision and Accuracy

QC Level	Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%Bias)
Low	3	< 15%	< 15%	± 15%
Medium	30	< 15%	< 15%	± 15%
High	240	< 15%	< 15%	± 15%

Precision and accuracy are generally within ±15% for QC samples and ±20% for the LLOQ.[5]

Table 4: Recovery and Matrix Effect

Analyte	Recovery (%)	Matrix Effect (%)
Osimertinib	85 - 115%	85 - 115%

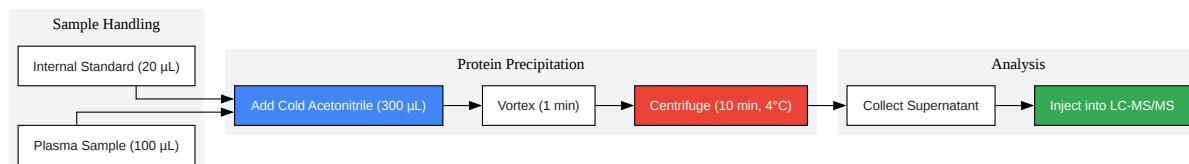
Recovery and matrix effect should be consistent and reproducible across different lots of plasma.

Table 5: Stability

Condition	Duration	Stability
Room Temperature	6 hours	Stable[7]
Freeze-Thaw Cycles	3 cycles	Stable[8]
Long-term (-80°C)	30 days	Stable[7]

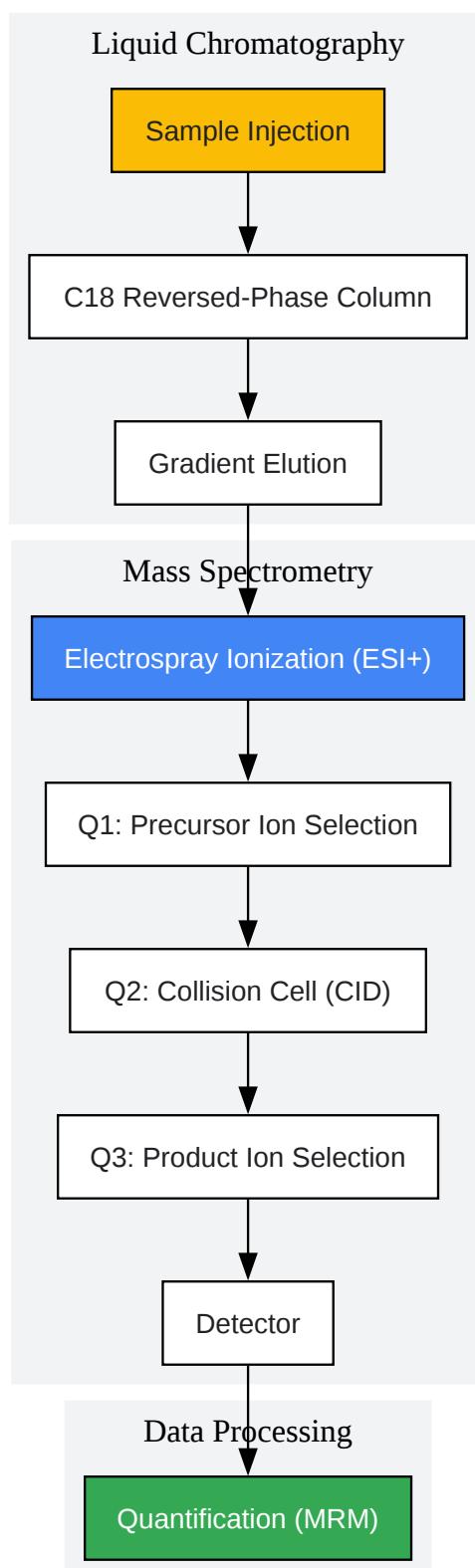
Osimertinib has shown some instability in plasma at room temperature over extended periods, so prompt processing or freezing of samples is recommended.[9]

## Visualizations



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Caption: Sample preparation workflow.



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Caption: LC-MS/MS analysis workflow.

## Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of osimertinib in human plasma. The simple protein precipitation sample preparation and rapid chromatographic run time make it suitable for high-throughput analysis in a clinical or research setting. This method can be a valuable tool for therapeutic drug monitoring and pharmacokinetic studies of osimertinib.

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